molecular formula C18H22N2O3 B2628574 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1351647-62-5

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2628574
CAS No.: 1351647-62-5
M. Wt: 314.385
InChI Key: OSUQNASSQOADOL-UHFFFAOYSA-N
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Description

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxytetrahydropyran ring and a naphthalenylmethyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, including the formation of the hydroxytetrahydropyran ring and the subsequent attachment of the naphthalenylmethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalenylmethyl group.

    1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(benzyl)urea: Another similar compound with a benzyl group.

Uniqueness

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(20-13-18(22)8-10-23-11-9-18)19-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUQNASSQOADOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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